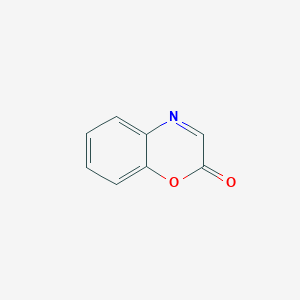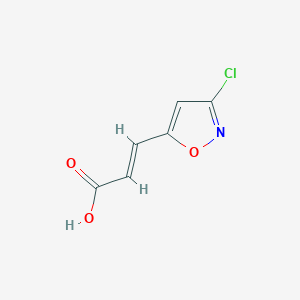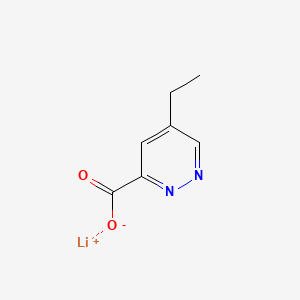
Lithium(1+) 5-ethylpyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 5-ethylpyridazine-3-carboxylate is an organometallic compound that combines lithium with a pyridazine derivative Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-ethylpyridazine-3-carboxylate typically involves the reaction of 5-ethylpyridazine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, and the product is then isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Lithium(1+) 5-ethylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The lithium ion can be substituted with other cations, and the ethyl or carboxylate groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used to substitute the lithium ion or other groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce lower oxidation state compounds.
科学的研究の応用
Lithium(1+) 5-ethylpyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organometallic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including batteries and catalysts.
作用機序
The mechanism of action of Lithium(1+) 5-ethylpyridazine-3-carboxylate involves its interaction with molecular targets and pathways. The lithium ion can modulate neurotransmitter activity, stabilize neuronal activities, and provide neuroprotection. The pyridazine moiety can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Pyridazine derivatives: Compounds like pyridazinone have diverse pharmacological activities.
Uniqueness
Lithium(1+) 5-ethylpyridazine-3-carboxylate is unique due to its combination of lithium and a pyridazine derivative, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7LiN2O2 |
|---|---|
分子量 |
158.1 g/mol |
IUPAC名 |
lithium;5-ethylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O2.Li/c1-2-5-3-6(7(10)11)9-8-4-5;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
FWDKREBZEDWUTG-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCC1=CC(=NN=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


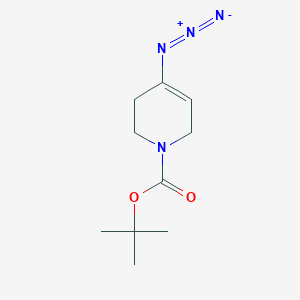
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
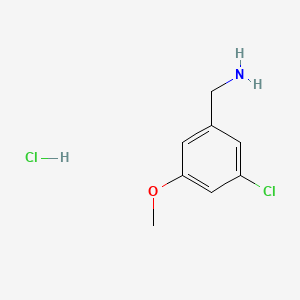
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
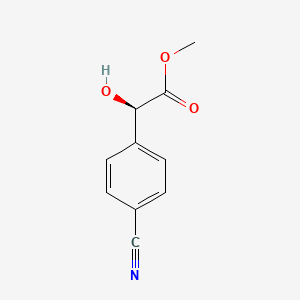
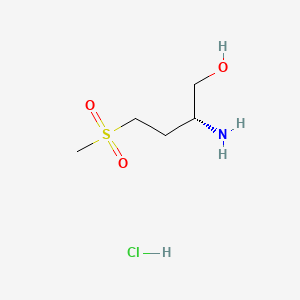

![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
